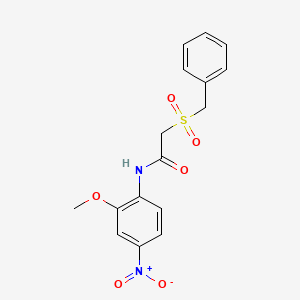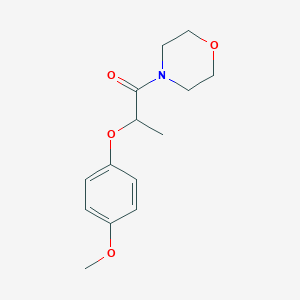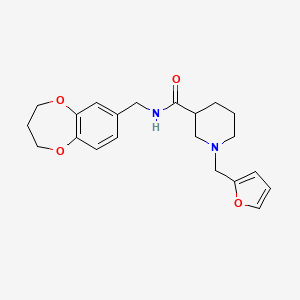![molecular formula C21H27NO2 B4108061 3,4-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYL]-6-(1-PHENYLETHYL)PHENOL](/img/structure/B4108061.png)
3,4-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYL]-6-(1-PHENYLETHYL)PHENOL
概要
説明
“3,4-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYL]-6-(1-PHENYLETHYL)PHENOL” is a synthetic organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple functional groups such as methyl, morpholinylmethyl, and phenylethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYL]-6-(1-PHENYLETHYL)PHENOL” typically involves multi-step organic reactions. The process may start with the preparation of the phenol core, followed by the introduction of the morpholinylmethyl and phenylethyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, morpholine, and phenylacetylene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification steps such as recrystallization or chromatography would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Various substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may introduce new functional groups to the aromatic ring.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its complex structure.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Phenol: The simplest member of the phenol family.
4-morpholinylmethylphenol: A related compound with a morpholinylmethyl group.
6-(1-phenylethyl)phenol: A compound with a phenylethyl group.
Uniqueness
“3,4-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYL]-6-(1-PHENYLETHYL)PHENOL” is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to simpler phenols.
特性
IUPAC Name |
3,4-dimethyl-2-(morpholin-4-ylmethyl)-6-(1-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15-13-19(17(3)18-7-5-4-6-8-18)21(23)20(16(15)2)14-22-9-11-24-12-10-22/h4-8,13,17,23H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODRICJAWWBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CN2CCOCC2)O)C(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4107982.png)
![(6-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-bromobenzoate](/img/structure/B4107994.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4107999.png)
![2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4108001.png)
![N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B4108020.png)





![ethyl 1-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4108060.png)
![ethyl 4-({2-[(2-fluorobenzyl)amino]-2-oxoethyl}amino)piperidine-1-carboxylate](/img/structure/B4108068.png)

![Ethyl 1-({4-amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperidine-3-carboxylate](/img/structure/B4108084.png)
